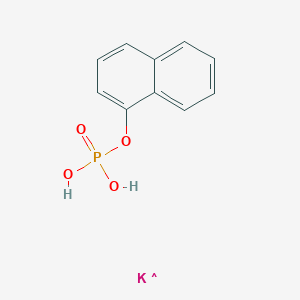

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El fosfato de 1-naftilo, sal potásica, es un compuesto químico con la fórmula molecular C₁₀H₇K₂O₄P. Es un inhibidor de fosfatasa no específico, lo que significa que puede inhibir la actividad de varias fosfatasas, incluidas las fosfatasas ácida, alcalina y proteica . Este compuesto se utiliza ampliamente en la investigación bioquímica y el análisis enzimático debido a su capacidad para actuar como sustrato para la determinación de la fosfatasa ácida prostática .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El fosfato de 1-naftilo, sal potásica, se puede sintetizar mediante la reacción de 1-naftol con oxicloruro de fósforo (POCl₃) en presencia de una base como el hidróxido de potasio (KOH). La reacción generalmente procede de la siguiente manera:

- Disolver 1-naftol en un solvente adecuado como diclorometano.

- Agregar oxicloruro de fósforo gota a gota mientras se mantiene la mezcla de reacción a baja temperatura.

- Agregar gradualmente hidróxido de potasio para neutralizar la mezcla de reacción.

- Aislar el producto por filtración y purificarlo mediante recristalización .

Métodos de Producción Industrial

La producción industrial de fosfato de 1-naftilo, sal potásica, implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar las condiciones de reacción con precisión .

Análisis De Reacciones Químicas

Tipos de Reacciones

El fosfato de 1-naftilo, sal potásica, se somete a varios tipos de reacciones químicas, incluidas reacciones de hidrólisis, oxidación y sustitución .

Reactivos y Condiciones Comunes

Principales Productos Formados

Hidrólisis: 1-naftol y ácido fosfórico.

Oxidación: Derivados de naftoquinona.

Sustitución: Derivados de azida.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Naphthalenol derivatives have been widely studied for their potential applications in various fields:

Biochemical Research

1-Naphthalenol derivatives are often used as substrates or inhibitors in enzyme assays. For example, they can serve as phosphatase substrates due to the presence of the phosphate group, which can be hydrolyzed by phosphatases. This property is crucial in studying enzymatic activity and regulation in biochemical pathways.

Analytical Chemistry

The compound can be utilized in analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of phosphates in environmental samples. Its unique structure allows for specific interactions with various analytes, enhancing sensitivity and selectivity.

Material Science

Due to its phosphoric acid moiety, 1-naphthalenol dihydrogen phosphate can be incorporated into polymer matrices to improve their flame retardant properties. Research has shown that adding phosphate esters to polymers can significantly enhance their thermal stability and reduce flammability.

Agricultural Applications

1-Naphthalenol, dihydrogen phosphate is also explored for its potential use in agriculture:

- Fertilizer Component : As a source of phosphorus, it can be used in fertilizers to promote plant growth. Phosphorus is essential for energy transfer and photosynthesis in plants.

- Soil Amendment : The compound may improve soil nutrient availability and enhance microbial activity, leading to better crop yields.

Pharmaceutical Applications

1-Naphthalenol derivatives have been investigated for their pharmaceutical potential:

- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases where phosphatases play a critical role.

- Formulations : It can be included in pharmaceutical formulations as a buffering agent due to its pH-stabilizing properties.

Data Table: Comparative Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemical Research | Enzyme assays | Substrate for phosphatases |

| Analytical Chemistry | HPLC detection | High sensitivity and selectivity |

| Material Science | Flame retardant polymers | Enhanced thermal stability |

| Agriculture | Fertilizer component | Promotes plant growth |

| Pharmaceutical | Drug development | Modulates enzyme activity |

Case Study 1: Enzyme Inhibition

A study demonstrated that 1-naphthalenol derivatives could effectively inhibit specific phosphatases involved in cancer progression. The inhibition was characterized by kinetic assays showing a significant reduction in enzyme activity at low concentrations of the compound.

Case Study 2: Polymer Enhancement

Research published in a materials science journal indicated that incorporating 1-naphthalenol dihydrogen phosphate into polyvinyl chloride (PVC) significantly improved its flame retardancy compared to standard formulations without phosphates. The treated PVC showed a reduction in flammability by up to 30%.

Mecanismo De Acción

El fosfato de 1-naftilo, sal potásica, ejerce sus efectos inhibiendo la actividad de las fosfatasas. Actúa como sustrato para estas enzimas, lo que lleva a la liberación de 1-naftol tras la hidrólisis. El 1-naftol liberado puede detectarse entonces mediante diversos métodos analíticos, incluidos los ensayos de fluorescencia y colorimétricos . La inhibición de las fosfatasas afecta a varios procesos celulares, incluidas las vías de transducción de señales y metabólicas .

Comparación Con Compuestos Similares

El fosfato de 1-naftilo, sal potásica, se puede comparar con otros compuestos similares, como:

Fosfato de 1-naftilo, sal monosódica monohidratada: Similar en estructura y función, pero difiere en el contraión (sodio en lugar de potasio).

Fosfato de 2-naftilo, sal sódica: Otro derivado de fosfato de naftilo con el grupo fosfato unido a la segunda posición del anillo de naftaleno.

Fosfato de 4-nitrofenilo: Un sustrato de fosfatasa de uso común que libera 4-nitrofenol tras la hidrólisis.

El fosfato de 1-naftilo, sal potásica, es único debido a su inhibición específica de una amplia gama de fosfatasas y sus aplicaciones en varios ensayos bioquímicos .

Actividad Biológica

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) is a chemical compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This compound is recognized for its potential biological activities, which include enzyme interactions and possible therapeutic applications.

- Chemical Formula : C_{10}H_{11}O_4P·K

- Molecular Weight : 236.25 g/mol

- CAS Number : 100929-85-9

Enzymatic Role

1-Naphthalenol, dihydrogen phosphate, monopotassium salt is primarily studied for its role as a substrate or inhibitor in enzymatic reactions. It is known to interact with various enzymes, influencing biochemical pathways. For instance, its phosphate group can participate in phosphorylation reactions, which are critical for many cellular processes.

Case Studies and Research Findings

- Enzymatic Inhibition : Research has demonstrated that this compound can inhibit certain phosphatases, enzymes responsible for removing phosphate groups from molecules. Such inhibition can lead to altered metabolic pathways and has implications in cancer research where phosphatase activity is often dysregulated.

- Toxicological Studies : A significant body of research has focused on the toxicological profile of naphthalene derivatives, including 1-naphthalenol. Studies indicate that exposure to high concentrations can lead to adverse effects such as cytotoxicity and genotoxicity in various cell lines. For example, a study highlighted the increased incidence of bladder cancer among workers exposed to naphthalene compounds due to their carcinogenic potential .

- Pharmacological Applications : Investigations into the pharmacological properties of this compound have suggested potential therapeutic uses. For instance, it has been explored as a candidate for drug formulation due to its solubility and ability to act as a buffering agent in pharmaceutical preparations .

Data Table: Biological Activities and Effects

Safety and Toxicity

The safety profile of 1-naphthalenol, dihydrogen phosphate, monopotassium salt indicates potential hazards associated with its use. Toxicological assessments have shown that while the compound can be beneficial in controlled doses, excessive exposure may lead to serious health risks.

Propiedades

Número CAS |

100929-85-9 |

|---|---|

Fórmula molecular |

C10H8KO4P |

Peso molecular |

262.24 g/mol |

Nombre IUPAC |

potassium;naphthalen-1-yl hydrogen phosphate |

InChI |

InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 |

Clave InChI |

HLDMCOOHPHVMCN-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.